

Erythrinin G chemical structure and properties

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Compound of Interest		
Compound Name:	Erythrinin G	
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Erythrinin G: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin G, a prenylated isoflavonoid, represents a class of bioactive compounds with significant potential for therapeutic applications. Isolated from the ethanol extract of Erythrina arborescens, its chemical structure has been elucidated through extensive spectroscopic analysis. This technical guide provides a detailed overview of the chemical structure and properties of **Erythrinin G**, alongside a review of the known biological activities of related compounds from the Erythrina genus, which suggest promising avenues for future research into **Erythrinin G**'s specific pharmacological effects. While specific experimental data on **Erythrinin G**'s biological activity remains to be published, this guide furnishes detailed experimental protocols for common assays used to evaluate the bioactivities of similar natural products, providing a foundational framework for researchers.

Chemical Structure and Properties

Erythrinin G is one of five previously unknown isoflavonoids—erythrinins D–H—isolated from Erythrina arborescens. The elucidation of its precise chemical structure was achieved through comprehensive spectroscopic studies, as detailed in the primary literature.

Table 1: Chemical and Physical Properties of Erythrinin G



Property	Value	Sour
Molecular Formula	C21H18O6	
Molecular Weight	366.1103 (Calculated)	
CAS Number	1616592-61-0	-
Class	Isoflavonoid	-
Source	Erythrina arborescens	-
Physical Description	Yellow amorphous powder	-

Note: Further quantitative physical properties such as melting point, boiling point, and solubility await experimental determination.

Potential Biological Activities and Signaling Pathways

While specific biological activities of **Erythrinin G** have not yet been extensively reported, the Erythrina genus is a rich source of bioactive compounds, particularly flavonoids, with a wide range of pharmacological effects. These activities provide a strong rationale for the investigation of **Erythrinin G**.

Antimicrobial Activity

Flavonoids isolated from various Erythrina species have demonstrated significant antibacterial activity, including against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The proposed mechanisms of action for antibacterial flavonoids include the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of energy metabolism. Some compounds have shown potent activity with Minimum Inhibitory Concentrations (MICs) in the range of 1.56 to 12.5 mg/L.

Anti-inflammatory Activity

Extracts from Erythrina species have been shown to possess anti-inflammatory properties. Phenolic compounds from this genus can suppress pro-inflammatory signaling pathways such as MAPK, AP1, and NFkB. Ethanolic extracts of Erythrina variegata bark, for instance,

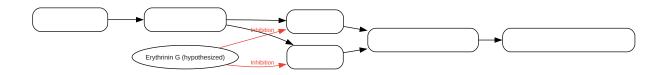


demonstrated potent inhibition of prostaglandin production via the COX-2 enzyme and inhibited nitric oxide production in RAW 264.7 cell lines.

Antioxidant Activity

Many compounds isolated from the Erythrina genus exhibit significant antioxidant activity. These compounds are capable of scavenging various free radicals, including superoxide anions, hydroxyl radicals, and nitric oxide. The antioxidant effects are often attributed to their phenolic nature.

Below is a conceptual signaling pathway diagram illustrating the potential anti-inflammatory mechanism of action for compounds from the Erythrina genus, which could be relevant for **Erythrinin G**.



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Caption: Hypothesized Anti-Inflammatory Signaling Pathway of Erythrinin G.

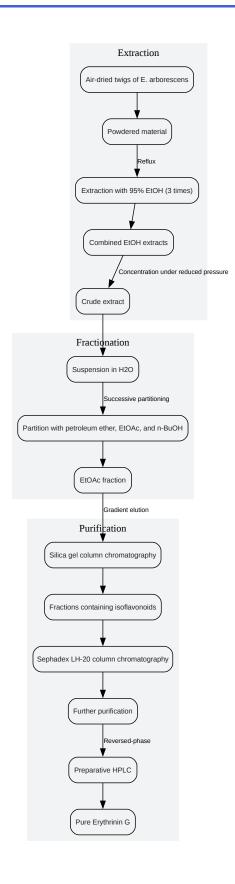
Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential biological activities of **Erythrinin G**.

Isolation and Purification of Erythrinin G

This protocol is based on the general methods described for the isolation of isoflavonoids from Erythrina arborescens.





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Caption: General workflow for the isolation and purification of **Erythrinin G**.



Methodology:

- Extraction: Air-dried and powdered twigs of Erythrina arborescens are refluxed with 95% ethanol. The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Purification: The EtOAc fraction is subjected to silica gel column chromatography. Fractions
 containing isoflavonoids are further purified using Sephadex LH-20 column chromatography
 and preparative high-performance liquid chromatography (HPLC) to yield pure Erythrinin G.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing antibacterial activity.

Methodology:

- Bacterial Strains: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase.
- Compound Preparation: A stock solution of Erythrinin G is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with appropriate growth medium.
- Inoculation: Each well is inoculated with a standardized bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages



This assay evaluates the potential of a compound to inhibit the production of the proinflammatory mediator nitric oxide.

Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
- Treatment: Cells are pre-treated with various concentrations of Erythrinin G for 1 hour.
- Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.
- NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

DPPH Radical Scavenging Assay

This is a common and rapid assay to screen for antioxidant activity.

Methodology:

- Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Assay: Different concentrations of **Erythrinin G** are added to the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
- Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).



Conclusion

Erythrinin G is a recently identified isoflavonoid with a well-defined chemical structure. While its specific biological activities are yet to be fully characterized, the extensive pharmacological profile of other compounds from the Erythrina genus strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of antimicrobial, anti-inflammatory, and antioxidant research. The experimental protocols provided in this guide offer a robust framework for initiating such investigations. Further studies are warranted to elucidate the specific mechanisms of action and therapeutic potential of **Erythrinin G**.

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